6-Hydrazinoimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZJUHUDHIRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313961 | |
| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-91-4 | |
| Record name | 6653-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Hydrazinoimidazo 1,2 B Pyridazine
Direct Synthesis Routes to 6-Hydrazinoimidazo[1,2-b]pyridazine
The most direct method for preparing this compound involves the introduction of the hydrazino group onto a pre-formed imidazo[1,2-b]pyridazine (B131497) ring system. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a suitable leaving group at the 6-position is displaced by hydrazine (B178648).
The synthesis of hydrazinyl-substituted pyridazines can be accomplished by reacting a chloro-substituted precursor with hydrazine hydrate (B1144303). For instance, a general and established method involves refluxing a 3-chloro-pyridazine derivative with hydrazine hydrate in a solvent like dioxane for several hours to yield the corresponding 3-hydrazinyl-pyridazine product. nih.gov This principle is extended to the imidazo[1,2-b]pyridazine system, where a 6-halo-imidazo[1,2-b]pyridazine serves as the key precursor.
The key intermediate is typically a 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative. umich.edu The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic attack by hydrazine. The reaction involves the displacement of the chloride ion by the hydrazine nucleophile, a process facilitated by heating. nih.gov
A representative reaction is the treatment of a 6-chloro-substituted imidazo[1,2-b]pyridazine with hydrazine hydrate in a suitable solvent. nih.govnih.gov The higher reactivity of the C-6 position to nucleophilic substitution makes this a viable synthetic route.
Optimizing the synthesis of 6-amino and by extension, 6-hydrazino-substituted imidazo[1,2-b]pyridazines often involves enhancing the efficiency of the nucleophilic aromatic substitution (SNAr) reaction. Research on the C-6 amination of 6-halo-imidazo[1,2-b]pyridazines provides significant insights into optimizing conditions for nitrogen nucleophiles like hydrazine. researchgate.net
Studies have shown that while 6-chloro precursors are viable, the corresponding 6-fluoro derivatives can be more reactive. However, an effective strategy involves the in situ formation of the more reactive 6-fluoro intermediate from a 6-chloro precursor. This can be achieved by using a fluoride (B91410) salt like cesium fluoride (CsF) or potassium fluoride (KF) in the reaction mixture. researchgate.net
Furthermore, the addition of a phase transfer catalyst, such as benzyltriethylammonium chloride (BnNEt₃Cl), has been demonstrated to nearly double the reaction yield in some cases. The optimized conditions for C-6 amination, which can be adapted for hydrazinolysis, involve heating the 6-chloro-imidazo[1,2-b]pyridazine precursor with the nitrogen nucleophile in a solvent like DMSO in the presence of a fluoride source and a phase transfer catalyst. researchgate.net These conditions have been shown to be effective for a wide range of primary and secondary alkylamines, suggesting their applicability to hydrazine. researchgate.net
Table 1: Optimization of C-6 Amination of a 6-Halo-Imidazo[1,2-b]pyridazine (Model Reaction)
| Entry | Precursor | Nucleophile | Additives | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 6-Chloro-imidazo[1,2-b]pyridazine | Butylamine | None | DMSO | 44% | researchgate.net |
| 2 | 6-Chloro-imidazo[1,2-b]pyridazine | Butylamine | CsF | DMSO | ~50% | researchgate.net |
| 3 | 6-Chloro-imidazo[1,2-b]pyridazine | Butylamine | CsF, BnNEt₃Cl (10 mol%) | DMSO | 94% | researchgate.net |
Synthesis of Imidazo[1,2-b]pyridazine Core Structures Relevant to 6-Substitution
The construction of the fundamental imidazo[1,2-b]pyridazine bicyclic system is a critical prerequisite for the synthesis of 6-substituted derivatives. Several established and modern synthetic methods are employed for this purpose.
Cyclization reactions are a cornerstone for forming the imidazo[1,2-b]pyridazine backbone. Transition-metal-catalyzed intramolecular cyclizations have emerged as powerful tools. For example, the Buchwald-Hartwig methodology can be used to synthesize fused systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. This involves a palladium-catalyzed auto-tandem amination process, where an intermolecular Buchwald-Hartwig amination is followed by an intramolecular N-arylation, leading to the fused heterocyclic product in high yield. researchgate.net
Copper-catalyzed oxidative cyclization is another strategy, which has been used for the synthesis of related imidazo[1,2-a]pyridines and demonstrates the utility of such methods in forming the imidazole (B134444) ring fused to a six-membered nitrogen heterocycle. beilstein-journals.org A different approach involves the dehydrative coupling of specific acid and amine precursors, which then undergo cyclization to form the desired imidazo-fused C-nucleosides, including the imidazo[1,5-b]pyridazine (B2384543) system. rsc.org
The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine (B1208633) and an α-haloketone. researchgate.netnih.gov This reaction, analogous to the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines, proceeds by the initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine, followed by intramolecular condensation to form the five-membered imidazole ring. nih.govbio-conferences.org
The success of this condensation is greatly enhanced by the presence of a halogen, such as chlorine, at the 6-position of the 3-aminopyridazine precursor. The electron-withdrawing nature of the halogen deactivates the adjacent ring nitrogen (N-2), preventing it from competing in the initial alkylation step and thereby directing the α-haloketone to the desired N-1 position, which leads to the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov This makes 3-amino-6-halopyridazines ideal starting materials for syntheses targeting C-6 substitution.
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of an aminopyridine, an aldehyde, and an isonitrile, represent another efficient strategy for assembling the core structure. researchgate.netmdpi.com
Table 2: Examples of Condensation Reactions for Imidazo-Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product Core | Key Feature | Reference |
|---|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | Imidazo[1,2-b]pyridazine | Halogen at C-6 directs cyclization. | nih.gov |
| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Classic Tschitschibabin reaction. | bio-conferences.org |
| 2-Aminopyridine | Aldehyde, Isonitrile | Imidazo[1,2-a]pyridine | Three-component Groebke–Blackburn–Bienaymé reaction. | mdpi.com |
Modern organic synthesis frequently employs transition metal-catalyzed cross-coupling reactions to build complex heterocyclic scaffolds like imidazo[1,2-b]pyridazine. researchgate.net Palladium and copper catalysts are prominent in these methodologies. researchgate.netbeilstein-journals.org
Palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, are used not only to functionalize the pre-formed scaffold but also in its initial construction through cyclization pathways. researchgate.net As mentioned, palladium-catalyzed intramolecular C-H amination provides an elegant route to the fused ring system. researchgate.net
Copper-catalyzed reactions are also widely utilized. For instance, a copper(I)-catalyzed direct transannulation of N-heteroaryl ketones with amines has been described for the synthesis of related imidazo[1,5-a]pyridines. beilstein-journals.org Such methods, often utilizing aerial oxygen as a green oxidant, highlight the versatility of transition metals in forging the C-N and C-C bonds necessary to construct the bicyclic core. researchgate.netbeilstein-journals.org These catalytic systems offer access to the imidazo[1,2-b]pyridazine scaffold from simple and readily available precursors. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Scaffold Construction
Palladium-Catalyzed C-H Amination and N-Arylation
Recent advancements in organometallic chemistry have enabled the direct functionalization of C-H bonds and the formation of C-N bonds through N-arylation, providing efficient routes to complex nitrogen-containing heterocycles. researchgate.net Palladium-catalyzed methods are prominent in this area, offering a powerful tool for the synthesis of imidazo[1,2-b]pyridazine derivatives. researchgate.netrsc.org These reactions can be applied to create diverse libraries of compounds by introducing aryl or amino groups at specific positions on the heterocyclic core. researchgate.net For instance, palladium-catalyzed intramolecular C-H amination has been utilized to construct polycyclic systems incorporating the imidazo[1,2-b]pyridazine moiety. researchgate.net
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used for creating carbon-carbon bonds. mdpi.com This reaction is particularly effective for the (hetero)arylation of the imidazo[1,2-b]pyridazine skeleton, typically starting from a halogenated precursor such as 6-chloro- or 6-bromoimidazo[1,2-b]pyridazine. nih.govresearchgate.net The reaction's efficiency is highly dependent on the choice of catalyst, base, and the nature of the substituent at the C2-position of the imidazo[1,2-b]pyridazine ring. researchgate.net
Research has demonstrated that the reactivity of 6-halogenoimidazo[1,2-a]pyridines towards Suzuki coupling is significantly influenced by the substituent at C2, and similar principles apply to the imidazo[1,2-b]pyridazine system. researchgate.net By optimizing reaction conditions, a wide array of aryl and heteroaryl groups can be introduced at the 6-position, showcasing the versatility of this method. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Imidazo[1,2-b]pyridazine Precursors
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |
| 6-chloro-5-(diethylamino)pyridazin-3(2H)-one | 4-Methoxyphenylboronic acid | Pd-SPhos (5) | K₃PO₄ | Dioxane | 85 |
| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH | 28 nih.gov |
This table is illustrative and compiles data from related pyridazine (B1198779) and imidazo[1,2-b]pyridazine systems to demonstrate typical reaction conditions.
Sonogashira, Heck, Negishi, Kumada, and Stille Reactions
Beyond the Suzuki-Miyaura reaction, a host of other palladium-catalyzed cross-coupling reactions have been successfully applied to functionalize the imidazo[1,2-b]pyridazine core. researchgate.net These methods provide access to a wide range of derivatives that would be difficult to synthesize through other means.
Sonogashira Coupling: Enables the introduction of alkynyl groups.
Heck Coupling: Used for the arylation or vinylation of the heterocyclic core.
Negishi Coupling: Employs organozinc reagents for C-C bond formation.
Kumada Coupling: Utilizes Grignard reagents as coupling partners.
Stille Coupling: Involves organotin compounds for creating new C-C bonds.
A comprehensive review of the field highlights the application of these varied cross-coupling strategies in both the synthesis and subsequent functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.net
Application of Alternative Energy Sources in Synthesis (Microwave, Ultrasound)
To enhance reaction rates, improve yields, and promote greener chemical processes, alternative energy sources like microwave irradiation and ultrasound have been employed in the synthesis of pyridazine derivatives. arabjchem.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki-Miyaura cross-coupling reactions involving chloropyridazinones, with transformations completing in minutes rather than hours. nih.gov For example, the coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids proceeded smoothly under microwave irradiation at 135-140°C for 30 minutes, affording good yields. nih.gov Similarly, microwave conditions have been found to accelerate cycloaddition reactions for preparing substituted pyridazines, turning processes that took days into reactions that complete within hours. nih.gov The use of ultrasound has also been explored as a green methodology for synthesizing arylhydrazonopyridinones, often leading to improved reaction rates and yields compared to conventional heating. arabjchem.org
Chemical Reactivity and Derivatization of this compound
The chemical character of this compound is defined by two key features: the electron-deficient nature of the fused heterocyclic ring system and the nucleophilic character of the hydrazino (-NHNH₂) substituent.
Aromatic Nucleophilic Substitution Reactions
The imidazo[1,2-b]pyridazine ring system, like pyridine (B92270) and other nitrogen-containing heterocycles, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present at an electron-deficient position. wikipedia.orgyoutube.com The presence of ring nitrogen atoms activates the heterocyclic core towards nucleophilic attack by withdrawing electron density. libretexts.org
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For pyridazine and related systems, positions ortho and para to the ring nitrogens are particularly activated. youtube.com In the case of this compound, the compound itself is often the product of an SNAr reaction, where hydrazine hydrate displaces a halogen atom (e.g., chlorine) from the 6-position of the imidazo[1,2-b]pyridazine core.
Condensation Reactions with Electrophiles for Complex Structure Formation
The primary reactivity of the 6-hydrazino group is defined by its nucleophilicity. The terminal amino group readily participates in condensation reactions with a wide variety of electrophilic partners, leading to the formation of more complex molecular architectures. This reactivity is a cornerstone of its use as a building block in synthetic chemistry.
Common electrophiles and the resulting products include:
Aldehydes and Ketones: React to form the corresponding hydrazones. These reactions are fundamental in creating Schiff bases and are often precursors to further cyclization.
Acyl Chlorides and Anhydrides: Lead to the formation of acylhydrazides.
Isocyanates and Isothiocyanates: Produce semicarbazides and thiosemicarbazides, respectively.
β-Dicarbonyl Compounds: Can undergo condensation and subsequent cyclization to form pyrazole-containing fused systems.
These condensation reactions are pivotal for elaborating the this compound scaffold into larger, more intricate structures, such as triazolopyridazines, which are another important class of heterocyclic compounds.
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic core in medicinal chemistry and materials science. The 6-hydrazino derivative, in particular, serves as a versatile precursor for a variety of functionalized analogues. This article details several key synthetic transformations starting from this compound, focusing on reduction, C-H activation, N-arylation, and reactions with diazo compounds.
3 Reduction Reactions of the Hydrazino Group
The hydrazino group at the C-6 position of the imidazo[1,2-b]pyridazine ring can be readily reduced to the corresponding primary amine, 6-aminoimidazo[1,2-b]pyridazine. This transformation is a crucial step for accessing a range of derivatives, as the resulting amino group can be further functionalized.
A standard and effective method for this reduction is catalytic hydrogenation. Raney Nickel is a widely used catalyst for the reduction of various functional groups, including the cleavage of N-N bonds in hydrazines. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out using hydrazine hydrate as both the hydrogen source and the solvent, in the presence of Raney Nickel as the catalyst. acs.orgacs.org This method is known for its efficiency in converting aromatic nitro compounds to amines and is applicable to the reduction of hydrazines. acs.org The process involves the catalytic cleavage of the nitrogen-nitrogen single bond, followed by hydrogenation to yield the primary amine.
Table 1: General Conditions for the Reduction of Hydrazino Groups
| Catalyst | Hydrogen Source | Solvent | General Applicability |
| Raney Nickel | Hydrazine Hydrate | Ethanol (B145695) / Water | Reduction of hydrazines, nitro compounds, nitriles, and other unsaturated systems. wikipedia.orgacs.org |
| Raney Nickel | H2 gas | Ethanol / Methanol | General hydrogenation of alkenes, alkynes, and heteroatom-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com |
4 Functionalization via C-H Activation
Direct C-H activation has emerged as a powerful tool in modern organic synthesis, allowing for the functionalization of heterocyclic cores without the need for pre-installed leaving groups. The imidazo[1,2-b]pyridazine scaffold is amenable to such transformations, particularly at the electron-rich C-3 position of the imidazole ring. researchgate.netresearchgate.net
1 C-Arylation, C-Benzylation, and C-Alkylation
The direct functionalization of the imidazo[1,2-b]pyridazine ring system through C-H activation enables the introduction of aryl, benzyl, and alkyl substituents. researchgate.net
C-Arylation: Palladium-catalyzed direct C-H arylation is a prominent method for this transformation. For instance, the C-3 position of 6-chloroimidazo[1,2-b]pyridazine can be effectively arylated with various aryl bromides. researchgate.net These reactions are typically performed under microwave irradiation, which often accelerates the process and improves yields. The use of a palladium catalyst, such as palladium acetate, in conjunction with a suitable ligand and base, facilitates the coupling. researchgate.net This approach has been successfully applied to generate libraries of 3,6-disubstituted imidazo[1,2-b]pyridazines.
C-Benzylation and C-Alkylation: While specific examples for the direct C-H benzylation of this compound are less common in the literature, the principles of C-H activation on the imidazo[1,2-b]pyridazine core are well-established. researchgate.net Photocatalytic methods have been employed for the alkylation of the parent imidazo[1,2-b]pyridazine using pyridine N-oxide. researchgate.net Additionally, related heterocyclic systems like imidazo[1,2-a]pyridines undergo C-3 alkylation through three-component aza-Friedel–Crafts reactions, showcasing the reactivity of this position. mdpi.com These reactions often proceed via radical pathways or through the formation of reactive intermediates that are attacked by the electron-rich imidazole ring.
Table 2: Representative C-H Activation Reactions on the Imidazo[1,2-b]pyridazine Scaffold
| Reaction Type | Catalyst/Reagent | Coupling Partner | Position | Reference |
| C-Arylation | Pd(OAc)2 / P(o-tol)3 | Aryl Bromide | C-3 | researchgate.net |
| C-Alkylation | Photocatalyst | Pyridine N-Oxide | Not Specified | researchgate.net |
5 N-Arylation Strategies
The hydrazino group of this compound, or the corresponding amino group after reduction, can be arylated to form C-N coupled products. These reactions are fundamental in medicinal chemistry for the synthesis of complex aniline (B41778) and hydrazine derivatives. The two primary strategies for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between aryl halides (or triflates) and amines or hydrazines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.orgnih.gov The choice of ligand is crucial and several generations have been developed to accommodate a wide range of substrates, including sterically hindered amines and various N-H containing heterocycles. wikipedia.orgnih.gov This method would be applicable for the arylation of 6-aminoimidazo[1,2-b]pyridazine or for the mono-arylation of the terminal nitrogen of the 6-hydrazino group.
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for the N-arylation of amines and N-heterocycles with aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This method provides an alternative to palladium-catalyzed reactions and is effective for a range of substrates.
Table 3: N-Arylation Strategies for Amino- and Hydrazino-Heterocycles
| Reaction Name | Catalyst | Ligand Type | Coupling Partner | Key Features |
| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Phosphines (e.g., BINAP, Xantphos, BippyPhos) | Aryl Halides, Aryl Triflates | High efficiency, broad substrate scope, mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov |
| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | Diamines, Phenanthrolines, N,N-Dimethyl Glycine | Aryl Halides | Alternative to palladium, often requires higher temperatures but ligand development has improved conditions. wikipedia.orgorganic-chemistry.org |
6 Reactions with Diazo Compounds
While direct reactions with diazo compounds like diazomethane (B1218177) might lead to N-alkylation, a more synthetically valuable and well-documented transformation of the 6-hydrazino group involves its reaction with one-carbon electrophiles to form a fused triazole ring. This cyclization reaction results in the formation of the wikipedia.orgwikipedia.orgresearchgate.nettriazolo[4,3-b]imidazo[1,2-b]pyridazine ring system. This class of compounds is of significant interest due to its diverse biological activities. nih.gov
The reaction can be achieved by treating this compound with reagents such as triethyl orthoformate or by reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The reaction with triethyl orthoformate introduces a single carbon atom that cyclizes with the hydrazino group to form the triazole ring. Similarly, reaction with nitrous acid can lead to an azide (B81097) intermediate which then undergoes intramolecular cyclization. The resulting wikipedia.orgwikipedia.orgresearchgate.nettriazolo[4,3-b]imidazo[1,2-b]pyridazine core is a rigid scaffold that has been explored for various therapeutic applications.
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives
General Principles of SAR in Imidazo[1,2-b]pyridazine (B131497) Scaffold Optimization
The imidazo[1,2-b]pyridazine core is a fused bicyclic system that offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. SAR studies are fundamental to understanding how different functional groups at various positions on the scaffold influence its interaction with biological targets. nih.gov The primary goal of scaffold optimization is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.
Key to the optimization process is the strategic functionalization of the imidazo[1,2-b]pyridazine ring. The formation of the bicyclic backbone is often achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov The presence of a halogen at the 6-position is crucial for successful synthesis and provides a versatile handle for introducing diverse substituents via nucleophilic substitution or cross-coupling reactions. nih.govresearchgate.net This strategic placement of reactive groups allows medicinal chemists to systematically explore the chemical space around the core scaffold.
The optimization of the imidazo[1,2-b]pyridazine scaffold often involves a multi-pronged approach, considering factors such as:
Target-specific interactions: Modifications are designed to maximize hydrogen bonding, hydrophobic interactions, and other binding forces with the target protein.
Physicochemical properties: Adjustments are made to improve solubility, permeability, and metabolic stability.
Selectivity: Substituents are chosen to favor binding to the desired target over other related proteins, thereby reducing potential side effects.
Through iterative cycles of design, synthesis, and biological testing, a comprehensive understanding of the SAR is built, guiding the development of next-generation therapeutic agents. nih.gov
Influence of Substituents on Biological Activities
The biological profile of imidazo[1,2-b]pyridazine derivatives is profoundly influenced by the nature and position of their substituents. The strategic modification of the scaffold at key positions has led to the discovery of potent and selective inhibitors for various biological targets.
Positions 2 and 6 of the imidazo[1,2-b]pyridazine scaffold have been identified as critical for modulating biological activity. Research has shown that the substituents at these positions play a significant role in determining the potency and selectivity of the compounds. nih.gov
For instance, in the development of ligands for β-amyloid plaques, a series of imidazo[1,2-b]pyridazine derivatives with varying substitution patterns at positions 2 and 6 were synthesized and evaluated. nih.gov The binding affinities of these compounds were found to be highly dependent on the substituents at these positions, with Ki values ranging from 11.0 to over 1000 nM. nih.gov
A study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors revealed that several compounds exhibited selective inhibition of DYRKs and CLKs with IC50 values below 100 nM. nih.gov The optimization of substituents at both the 3- and 6-positions was crucial for enhancing the cell-free IKKβ inhibitory activity and TNFα inhibition in THP-1 cells. nih.gov
The following table summarizes the impact of various substituents at positions 2 and 6 on the binding affinity for β-amyloid plaques:
| Compound | Substitution at Position 2 | Substitution at Position 6 | Binding Affinity (Ki, nM) |
| 4 | 4'-Dimethylaminophenyl | -S-CH3 | 11.0 |
| 3 | 4'-Dimethylaminophenyl | -O-CH3 | Data not specified |
Table 1: Influence of Substituents at Positions 2 and 6 on β-Amyloid Plaque Binding. Data sourced from nih.gov.
The introduction of a hydrazino group at the 6-position of the imidazo[1,2-b]pyridazine scaffold offers a unique opportunity for further derivatization and modulation of biological activity. The compound 6-Hydrazinoimidazo[1,2-b]pyridazine (CAS Number: 6653-91-4) serves as a key intermediate for such modifications. sigmaaldrich.com
While extensive research has been conducted on various substituents at the 6-position, such as morpholine (B109124), piperazine (B1678402), and anilino groups, detailed SAR studies specifically on the modifications of the hydrazino group are less prevalent in the literature. researchgate.netnih.gov However, the synthesis of related structures, such as 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, highlights the chemical feasibility of incorporating and modifying hydrazinyl moieties within pyridazine-based scaffolds. nih.gov
The hydrazino group is a versatile functional group that can act as a nucleophile, allowing for the introduction of a wide range of substituents through reactions with electrophiles like aldehydes, ketones, and acyl chlorides. These modifications can significantly impact the compound's steric and electronic properties, as well as its hydrogen bonding capabilities, which are all critical for its interaction with biological targets. Further research into the systematic modification of the 6-hydrazino group is warranted to fully explore its potential in drug discovery.
Side chain engineering is a crucial strategy for optimizing the potency and selectivity of imidazo[1,2-b]pyridazine derivatives. The careful design of side chains can lead to improved interactions with the target protein and enhanced pharmacokinetic properties.
In the development of Tyk2 JH2 inhibitors, the amide side chain at the C3 position was a key focus of SAR studies. Fixing the N1-substituent on the 2-oxo-1,2-dihydropyridine ring to a 2-pyridyl group, researchers explored various substitutions for the amide. Replacing an N-cyclopropyl group with an N-isopropyl group resulted in a 2- to 3-fold improvement in Tyk2 JH2 binding affinity. nih.gov A larger substituent, such as a 3-hydroxy-2,2-dimethylpropyl group, was also well-tolerated and showed equipotent activity. nih.gov
These findings underscore the importance of systematic side chain modifications to achieve the desired biological profile. The data from these studies can be summarized as follows:
| Compound | C3 Amide Side Chain | Tyk2 JH2 Binding Affinity |
| 6e | N-cyclopropyl | Baseline |
| 6n | N-isopropyl | 2-3x improvement |
| 6o | N-cyclobutyl | Similar to 6e |
| 6p | 3-hydroxy-2,2-dimethylpropyl | Similar to 6e |
Table 2: Effect of C3 Amide Side Chain Modification on Tyk2 JH2 Binding Affinity. Data sourced from nih.gov.
Rational Design Strategies for Enhanced Biological Profiles
Rational drug design, often guided by structural biology, plays a pivotal role in the development of imidazo[1,2-b]pyridazine derivatives with improved biological profiles. By understanding the three-dimensional structure of the target protein, medicinal chemists can design ligands that fit precisely into the binding site, leading to enhanced potency and selectivity.
The use of structural models, such as those obtained from X-ray crystallography, is a powerful tool for ligand optimization. These models provide detailed insights into the binding mode of inhibitors and allow for the rational design of new derivatives with improved interactions.
In the development of Haspin inhibitors, a high-resolution crystal structure of an early derivative in complex with Haspin was solved. nih.gov This structural information confirmed the expected binding mode and guided further docking experiments for ligand optimization. nih.gov The inhibitor was found to adopt a planar conformation, with the indazole moiety forming hydrogen bonds with the hinge region of the kinase. nih.gov This understanding allowed for targeted modifications to improve binding affinity and selectivity.
Similarly, for the development of IKKβ inhibitors, an interaction model of imidazo[1,2-b]pyridazine compounds with the kinase was constructed to guide the optimization of the scaffold. nih.gov This model-based approach facilitated the identification of key interactions and informed the design of new compounds with enhanced inhibitory activity.
Scaffold Hopping Strategies in Related Heterocycles
In the quest for novel and improved therapeutic agents, medicinal chemists often employ a strategy known as scaffold hopping. This approach involves the replacement of a central core structure (a scaffold) of a known active molecule with a different, often isosteric, heterocyclic system. The goal is to retain or enhance the desired biological activity while improving properties such as potency, selectivity, pharmacokinetics, or novelty of intellectual property. The imidazo[1,2-b]pyridazine scaffold has been a key player in such strategies, particularly in the development of kinase inhibitors.
One notable example of scaffold hopping involves the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a significant target in acute myeloid leukemia (AML). Researchers have explored various heterocyclic cores to identify potent FLT3 inhibitors. This exploration has led to the investigation of scaffolds such as thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, and pyrido[4,3-d]pyrimidine (B1258125) as alternatives to the imidazo[1,2-b]pyridazine core.
A study investigating various heterocycles as potential central cores for FLT3 inhibitors found that a series of imidazo[1,2-b]pyridazines demonstrated high potency against the target. acs.org This discovery underscores the value of the imidazo[1,2-b]pyridazine scaffold as a privileged structure in kinase inhibitor design. The exploration of alternative scaffolds is often driven by the need to modulate the physicochemical and biological properties of the lead compounds. For instance, replacing one scaffold with another can alter the molecule's three-dimensional shape, hydrogen bonding pattern, and metabolic stability, all of which can have a profound impact on its interaction with the target protein.
The imidazo[4,5-b]pyridine scaffold, being structurally similar to purine, has been a subject of interest for biologists, leading to the development of innovative bioactive compounds, particularly as kinase inhibitors. nih.govvietnamjournal.rubenthamdirect.com The structural resemblance allows these compounds to act as ATP-competitive inhibitors. Similarly, pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds with potent protein kinase inhibitor activity, playing a crucial role in targeted cancer therapy. nih.gov The rationale for hopping to or from the imidazo[1,2-b]pyridazine scaffold often lies in fine-tuning the structure-activity relationship (SAR). While different scaffolds can present similar pharmacophoric features, subtle differences in their electronic and steric properties can lead to significant variations in biological activity and selectivity. researchgate.net
The following table provides a comparative overview of different heterocyclic scaffolds that have been explored in the context of scaffold hopping, with a focus on their application as kinase inhibitors.
| Heterocyclic Scaffold | Representative Structure/Derivative | Target/Activity | Key Findings |
| Imidazo[1,2-b]pyridazine | 3-(Cyclohex-1-en-1-yl)-6-((trans)-4-aminocyclohexylamino) derivative | FLT3 Kinase Inhibitor | Showed high potency against FLT3, highlighting the suitability of this scaffold. acs.org |
| Thieno[3,2-d]pyrimidine | Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone | PKM2 Activator | Identified as a chemotype for the activation of the M2 form of pyruvate (B1213749) kinase. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | JNJ-61432059 | AMPAR Negative Modulator | Replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold improved microsomal stability and efflux liabilities. nih.gov |
| Imidazo[4,5-b]pyridine | CCT137444 | Aurora Kinase Inhibitor | Optimization of a lead compound led to a new class of potent Aurora kinase inhibitors with favorable in vitro properties. acs.org |
| Pyrido[4,3-d]pyrimidine | Trametinib | MEK Inhibitor | An approved kinase inhibitor for specific types of melanoma, demonstrating the clinical success of this scaffold. mdpi.com |
The exploration of these diverse heterocyclic systems through scaffold hopping strategies continues to be a fruitful area of research, enabling the discovery of new chemical entities with improved therapeutic profiles. The imidazo[1,2-b]pyridazine core, with its proven track record, remains a valuable template and a benchmark for comparison in the design of next-generation inhibitors.
Mechanistic Investigations of Biological Activity: in Vitro and Target Specific Studies
Imidazo[1,2-b]pyridazine (B131497) Derivatives as Kinase Inhibitorsnih.govsemanticscholar.orgtandfonline.comnih.govnih.gov
The core structure of imidazo[1,2-b]pyridazine serves as a versatile template for the design of potent and selective kinase inhibitors. nih.gov While the imidazo[1,2-b]pyridazine moiety often interacts with the hinge region of kinases, the selectivity and potency are largely dictated by the nature and position of its substituents. nih.gov Modifications at positions 2, 3, 6, 7, and 8 of the ring system have been extensively explored to achieve desired inhibitory profiles against a range of kinase targets. nih.gov
Inhibition of Mammalian Protein Kinases
Transforming Growth Factor-β Activated Kinase 1 (TAK1), a serine/threonine kinase, is a key mediator in inflammatory and cancer signaling pathways. nih.gov Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. nih.gov Researchers have discovered that imidazo[1,2-b]pyridazine derivatives featuring a morpholine (B109124) or piperazine (B1678402) substituent at the 6-position, coupled with an appropriate aryl group at the 3-position, can effectively inhibit TAK1 at nanomolar concentrations. nih.govnih.gov
A leading compound from this series, designated as compound 26 , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 55 nM against TAK1's enzymatic activity. nih.govnih.gov This potency was notably greater than that of the known TAK1 inhibitor, takinib, which exhibited an IC₅₀ of 187 nM under identical experimental conditions. nih.govnih.gov Further studies with compound 26 and its analogs revealed their ability to inhibit the growth of multiple myeloma cell lines, with GI₅₀ values as low as 30 nM. nih.gov
| Compound | TAK1 IC₅₀ (nM) | Reference |
| Compound 26 | 55 | nih.govnih.gov |
| Takinib | 187 | nih.govnih.gov |
Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in innate immune responses, and its aberrant activation is linked to certain cancers, particularly those with mutations in the MYD88 gene. researchgate.net A series of imidazo[1,2-b]pyridazines has been designed and synthesized as potent inhibitors of IRAK4. researchgate.net
One of the most promising compounds from this series, compound 5 , exhibited exceptional potency with an IC₅₀ of 1.3 nM against IRAK4. researchgate.net This compound also demonstrated a favorable selectivity profile against other kinases. In cellular assays, it showed selective cytotoxicity towards activated B-cell-like diffuse large B-cell lymphoma (DLBCL) cell lines harboring the MYD88 L265P mutation. researchgate.net The inhibitory effect of compound 5 on the kinase was further confirmed by Western blot analysis, which showed a reduction in the phosphorylation of IRAK4 and its downstream signaling components. researchgate.net
| Compound | IRAK4 IC₅₀ (nM) | Cell Line Selectivity | Reference |
| Compound 5 | 1.3 | MYD88 L265P mutant DLBCL | researchgate.net |
Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various hematopoietic malignancies and solid tumors, making them a compelling target for cancer therapy. semanticscholar.orgnih.gov A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of Pim kinases, demonstrating low nanomolar potency. semanticscholar.orgnih.gov
High-resolution crystal structures have revealed that these imidazo[1,2-b]pyridazine inhibitors interact with the N-terminal lobe αC helix of the kinase, rather than the conventional hinge region. semanticscholar.orgnih.gov This unique binding mode classifies them as ATP-competitive but not ATP-mimetic, which contributes to their enhanced selectivity compared to typical type I kinase inhibitors. semanticscholar.orgnih.gov One particular compound, K00135 , was shown to impair the survival of murine Ba/F3 cells that are dependent on human PIM overexpression and also inhibited the clonogenic growth of human acute leukemia cells. semanticscholar.orgnih.gov
| Compound | Target | Potency | Binding Mode | Reference |
| K00135 | Pim Kinases | Low Nanomolar | ATP-competitive, non-ATP-mimetic | semanticscholar.orgnih.gov |
Haspin is an atypical protein kinase that plays a critical role in mitosis by ensuring the proper alignment of chromosomes. nih.govnih.gov Its overexpression in several cancers has positioned it as an interesting target for anticancer drug development. nih.gov A series of imidazopyridazine derivatives, based on the structure of CHR-6494, have been developed as potent Haspin inhibitors. tandfonline.comnih.gov
Through a combination of crystal structure analysis and docking models, these lead structures were optimized, resulting in inhibitors with potent in vitro activity against human Haspin, with IC₅₀ values ranging from 6 to 100 nM. tandfonline.comnih.gov These compounds demonstrated antiproliferative effects against various human cancer cell lines. nih.govnih.gov Notably, these inhibitors were found to be powerful Haspin inhibitors within human cells and exhibited improved selectivity against CDK1/CyclinB, thus not arresting the cell cycle at the G2/M transition. nih.govnih.gov
| Compound Series | Target | IC₅₀ Range (nM) | Cellular Effect | Reference |
| Imidazopyridazines (CHR-6494 based) | Haspin | 6 - 100 | Antiproliferative | tandfonline.comnih.gov |
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is involved in the signaling of key pro-inflammatory cytokines. nih.govnih.gov Targeting the pseudokinase (JH2) domain of Tyk2 offers a strategy for allosteric inhibition with potentially greater selectivity over other JAK family members. nih.govrsc.org A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed and found to have significantly improved metabolic stability compared to earlier 6-anilino imidazopyridazine-based ligands. nih.govnih.gov
Structure-activity relationship studies led to the identification of highly potent and selective Tyk2 JH2 inhibitors. nih.govacs.org For instance, the introduction of an enantiomeric (1R,2S)-2-fluorocyclopropyl group at a specific position enhanced the Tyk2 JH2 affinity fourfold. nih.govacs.org The inhibitor designated as 6 exhibited a dissociation constant (Kᵢ) of 0.086 nM. nih.govacs.org Further optimization led to compounds like 6q-t with even greater potency, displaying Kᵢ values in the range of 0.015 to 0.035 nM. nih.gov
| Compound | Target | Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) | Reference |
| 6 | Tyk2 JH2 | 0.086 | - | - | nih.govacs.org |
| 6q | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 | nih.gov |
| 6r | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 | nih.gov |
| 6s | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 | nih.gov |
| 6t | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 | nih.gov |
Dual-Specificity Tyrosine-Regulated Kinase (DYRK) and CDC-like Kinase (CLK) Inhibition
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Dual-Specificity Tyrosine-Regulated Kinases (DYRKs) and CDC-like Kinases (CLKs). nih.gov Notably, research has focused on optimizing these derivatives to achieve high potency and selectivity. For instance, some 3,6-disubstituted imidazo[1,2-b]pyridazine compounds have shown inhibitory concentrations (IC₅₀) of less than 100 nM for both DYRKs and CLKs. nih.gov
One particular derivative, compound 20a, emerged as a highly selective inhibitor against a panel of kinases, with the following IC₅₀ values: nih.gov
| Kinase | IC₅₀ (nM) |
| CLK1 | 82 |
| CLK4 | 44 |
| DYRK1A | 50 |
| PfCLK1 | 32 |
This demonstrates the potential of the imidazo[1,2-b]pyridazine scaffold in developing targeted therapies by fine-tuning substitutions on the core structure.
Inhibition of Parasitic Kinases
The significant divergence between the kinomes of parasites and their human hosts presents an opportunity for developing selective antiparasitic agents. nih.gov The imidazo[1,2-b]pyridazine scaffold has been explored for this purpose. nih.govnih.gov
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against Plasmodium falciparum CLK1 (PfCLK1), a key enzyme in the life cycle of the malaria parasite. nih.gov As highlighted in the table above, compound 20a exhibited a strong inhibitory effect on PfCLK1 with an IC₅₀ of 32 nM, suggesting the potential of this class of compounds in the development of novel antimalarial drugs. nih.gov
The anti-leishmanial activity of imidazo[1,2-b]pyridazine derivatives has also been investigated. Several compounds from this class were found to exhibit activity against Leishmania amazonensis at a concentration of 10 μM. nih.gov Importantly, these compounds did not show toxicity at concentrations of 1 μM or 10 μM in viability assays using a neuroblastoma cell line, indicating a degree of selectivity for the parasite. nih.gov
Modulation of Inflammatory Pathways
The imidazo[1,2-b]pyridazine scaffold has been associated with the modulation of inflammatory pathways, a crucial aspect of many diseases. nih.gov Research has pointed towards the potential of these compounds to act as anti-inflammatory agents. nih.govresearchgate.net Derivatives of this scaffold have been developed as inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family that plays a key role in inflammatory signaling pathways. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been investigated as inhibitors of IL-17A, a pro-inflammatory cytokine central to chronic autoimmune diseases. acs.org The activation of nuclear factor-kappa B (NF-κB), a central mediator of inflammation, is a key target in inflammatory diseases, and molecules that can interfere with this pathway are of significant therapeutic interest. nih.govnih.gov
Interactions with Amyloid Plaques: In Vitro Binding Affinity Studies
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov These in vitro binding affinity studies, conducted using synthetic Aβ₁₋₄₀ aggregates, revealed that the binding affinities are highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.govnih.gov The inhibition constants (Ki) for these compounds ranged from 11.0 nM to over 1000 nM. nih.govnih.gov
The following table summarizes the in vitro binding affinities of selected imidazo[1,2-b]pyridazine derivatives for synthetic Aβ₁₋₄₀ plaques: nih.gov
| Compound | R₂ | R₆ | Ki (nM) |
| 3 | 4'-Dimethylaminophenyl | H | 23.5 ± 2.1 |
| 4 | 4'-Dimethylaminophenyl | SMe | 11.0 ± 1.5 |
| 5 | 4'-Dimethylaminophenyl | OMe | 47.3 ± 3.8 |
| 6 | 4'-Dimethylaminophenyl | Cl | 38.9 ± 3.2 |
| 7 | 4'-Aminophenyl | SMe | 134 ± 11 |
| 8 | 4'-Methylaminophenyl | SMe | 78.6 ± 6.5 |
| 9 | Phenyl | SMe | >1000 |
| 10 | 4'-Hydroxyphenyl | SMe | 850 ± 70 |
| 11 | 4'-Methoxyphenyl | SMe | 721 ± 62 |
Notably, compound 4 , 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, displayed the highest binding affinity with a Ki of 11.0 nM, suggesting its potential as a lead compound for the development of novel imaging agents for Aβ plaques. nih.govnih.gov
Broader Enzyme Inhibitory Effects
Beyond the aforementioned kinases, the imidazo[1,2-b]pyridazine scaffold has demonstrated inhibitory activity against a wider range of enzymes. This highlights the versatility of this chemical framework in drug discovery. For instance, derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org Another significant finding is the development of an imidazo[1,2-b]pyridazine derivative as a highly selective and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling and a target for B-cell malignancies. nih.gov The broad spectrum of biological activities reported for this scaffold, including anticancer and antiparasitic effects, suggests its interaction with a diverse array of enzymatic targets. nih.govresearchgate.net
Breakpoint Cluster Region-Abelson (BCL-ABL) Kinase
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been designed as formidable inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, a protein central to the pathology of chronic myeloid leukemia (CML). A notable example is Ponatinib (B1185) (AP24534), a potent, orally active pan-BCR-ABL inhibitor. acs.orgono-pharma.com This compound was specifically engineered with a carbon-carbon triple bond linker to effectively target the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors. ono-pharma.com
In preclinical studies, Ponatinib demonstrated potent inhibition of both native (wild-type) and mutated BCR-ABL kinases. rsc.org Its efficacy is highlighted by low nanomolar half-maximal inhibitory concentration (IC₅₀) values against both forms of the enzyme. rsc.org Furthermore, Ponatinib effectively suppressed the proliferation of cell lines expressing these kinases, underscoring its potential to overcome mutation-based resistance in CML treatment. rsc.org
Table 1: Inhibitory Activity of Ponatinib (AP24534) against BCR-ABL Kinase
| Target | IC₅₀ (nM) | Cell Line | Cell Proliferation IC₅₀ (nM) |
| Wild-type BCR-ABL | 0.37 | Ba/F3 | 0.3 |
| T315I mutant BCR-ABL | 2.0 | Ba/F3 | 0.5 |
| E255V mutant BCR-ABL | - | Ba/F3 | 36 |
Data sourced from preclinical assays. rsc.org
Vascular Endothelial Growth Factor (VEGF) Receptor 2 Kinase
The imidazo[1,2-b]pyridazine structure is central to a class of potent inhibitors targeting Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR2), a key mediator of angiogenesis. researchgate.netnih.gov A leading compound from this class is TAK-593, a 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivative. researchgate.netrsc.org It is a highly potent and selective dual inhibitor of VEGFR and platelet-derived growth factor receptor (PDGFR) kinase families. researchgate.netrsc.org
TAK-593 exhibits an IC₅₀ value of 0.95 nM against VEGFR2 kinase and strongly suppresses the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 0.34 nM. researchgate.net Mechanistic studies revealed that TAK-593 functions as a Type II kinase inhibitor, displaying competitive inhibition versus ATP. rsc.org It demonstrates a time-dependent inhibition through a two-step slow binding mechanism, leading to an extremely slow dissociation from VEGFR2 (half-life >17 hours). This long residence time suggests the potential for a sustained pharmacodynamic effect. rsc.org
Table 2: In Vitro Activity of TAK-593 against VEGFR2
| Assay Type | Target/Cell | IC₅₀ (nM) |
| Kinase Inhibition | VEGFR2 | 0.95 |
| Cellular Phosphorylation | HUVECs (VEGF-stimulated) | 0.34 |
| Cellular Phosphorylation | CASMCs (PDGF-stimulated) | 2.1 |
Data sourced from in vitro biochemical and cellular assays. researchgate.netrsc.org
Tumor Necrosis Factor Alpha (TNF-α)
Research has identified imidazo[1,2-b]pyridazine derivatives as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production through the modulation of the IκB kinase beta (IKKβ) pathway. nih.gov TNF-α is a pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for various inflammatory disorders.
A study focused on developing IKKβ inhibitors from an imidazo[1,2-b]pyridazine hit identified through high-throughput screening. nih.gov By optimizing substituents at the 3- and 6-positions of the scaffold, researchers successfully enhanced both the cell-free IKKβ inhibitory activity and the corresponding TNF-α inhibitory activity in the human monocytic THP-1 cell line. These compounds also demonstrated high selectivity over other kinases, establishing a clear structure-activity relationship and providing a model for their interaction with IKKβ. nih.gov While the study confirms the TNF-α inhibitory action, specific IC₅₀ values for the optimized compounds were not detailed in the abstract.
Bruton's Tyrosine Kinase (BTK)
The imidazo[1,2-b]pyridazine scaffold has yielded highly potent and selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways and a target for B-cell malignancies. nih.gov
One such derivative, compound 22 (TM471-1), demonstrates potent BTK inhibition with an IC₅₀ of 1.3 nM. nih.gov This compound acts as a covalent inhibitor and exhibits excellent selectivity, having been tested against a panel of 310 different kinases. nih.gov The promising preclinical profile of TM471-1, which includes a robust safety profile and significant tumor growth inhibition in xenograft models, has led to its advancement into Phase I clinical trials. nih.gov
Table 3: Inhibitory Profile of TM471-1 against BTK
| Target | IC₅₀ (nM) | Selectivity Profile |
| Bruton's Tyrosine Kinase (BTK) | 1.3 | High selectivity across 310 kinases |
Data sourced from in vitro kinase assays. nih.gov
ATP-Competitive Mammalian Target of Rapamycin (B549165) (mTOR)
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a key regulator of cell growth and proliferation, and its inhibition is a target for cancer therapy. Novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as ATP-competitive mTOR inhibitors. nih.gov
A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were shown to have significant anti-proliferative activity against several human cancer cell lines. nih.gov From this series, compounds A17 and A18 emerged as potent mTOR inhibitors. Mechanistic analysis confirmed that their anticancer effect stems from the suppression of the phosphorylation of downstream mTOR targets, such as S6 kinase, and the induction of G1-phase cell cycle arrest. nih.gov
Table 4: mTOR Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | mTOR IC₅₀ (µM) |
| A17 | 0.067 |
| A18 | 0.062 |
Data sourced from in vitro biochemical assays. nih.gov
Phosphodiesterase 10A (PDE10A)
Imidazo[1,2-b]pyridazine derivatives have been identified as novel inhibitors of phosphodiesterase 10A (PDE10A). acs.orgmdpi.com PDE10A is an enzyme involved in neurological and psychiatric disorders, making it a valuable therapeutic target. mdpi.com
The design and optimization of a novel series of these inhibitors have been described, leading to the identification of compound 31, which displays excellent pharmacokinetic properties. acs.org This compound was further evaluated as an insulin (B600854) secretagogue. While the research confirms the discovery of this class of potent PDE10A inhibitors, specific IC₅₀ values for the imidazo[1,2-b]pyridazine-based compounds are not available in the provided abstracts. acs.orgmdpi.com
Radioligand Applications in Biological Probes (e.g., Tropomyosin Receptor Kinase Family)
The unique properties of the imidazo[1,2-b]pyridazine scaffold have been leveraged to develop radiolabeled biological probes for non-invasive in vivo imaging using Positron Emission Tomography (PET). rsc.orgmdpi.com These applications primarily focus on the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC), which are receptors implicated in neurodegenerative diseases and cancer. rsc.orgmdpi.com
Rational drug design has led to the creation of potent, pan-Trk inhibitors based on the 6-(2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine structure. rsc.org By remodeling the amide moiety of a lead structure, researchers developed a series of fluorinated inhibitors with picomolar IC₅₀ values. rsc.org
Two representative inhibitors, [¹⁸F]16 ([¹⁸F]-(±)-IPMICF6) and [¹⁸F]27 ([¹⁸F]-(±)-IPMICF10), were successfully radiolabeled with fluorine-18. rsc.orgrsc.org These compounds represent a new class of lead radioligands with significantly increased potencies for TrkB and TrkC compared to earlier tracers. They also exhibit favorable selectivity and physicochemical properties, making them promising candidates for translation into in vivo PET imaging agents to study Trk biology and target engagement of therapeutic drugs. rsc.orgresearchgate.netrsc.org More recently, a series of second-generation imidazo[1,2-b]pyridazine derivatives were developed, with compound 15m showing potent inhibition of wild-type TRK as well as clinically relevant mutant forms.
Table 5: In Vitro Inhibitory Activity of Imidazo[1,2-b]pyridazine-Based TRK Inhibitors
| Compound | Target | IC₅₀ (nM) |
| 15m | TRKWT | 0.08 |
| 15m | TRKG595R | 2.14 |
| 15m | TRKG667C | 0.68 |
Data sourced from in vitro biochemical assays.
Investigations of Antiproliferative Mechanisms in Cellular Models (in vitro)
The antiproliferative properties of compounds based on the imidazo[1,2-b]pyridazine structure have been the subject of extensive in vitro investigation. These studies, utilizing a variety of human cancer cell lines, have sought to elucidate the cellular and molecular mechanisms by which these agents inhibit cancer cell growth. A significant body of research points towards the inhibition of specific protein kinases as a primary mechanism of action.
Derivatives of imidazo[1,2-b]pyridazine have demonstrated notable efficacy against a range of cancer cell lines. For instance, a series of imidazo[1,2-b]pyridazine diaryl urea derivatives exhibited potent antiproliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds were in the low micromolar to nanomolar range, indicating significant potency. nih.gov
Further mechanistic studies with lead compounds from this series revealed that their antiproliferative effects are linked to the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. nih.gov Treatment with these compounds led to a G1-phase cell cycle arrest in cancer cells. nih.gov This cell cycle blockade was accompanied by a reduction in the phosphorylation of key downstream effectors of the mTOR pathway, including Akt and S6 ribosomal protein, further substantiating mTOR inhibition as a key mechanistic event. nih.gov
Another important therapeutic target for imidazo[1,2-b]pyridazine derivatives is the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, along with cdc-like kinases (CLKs). nih.gov Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of these kinases, with IC₅₀ values often below 100 nM. nih.gov For example, one particular compound, referred to as 20a in a study, showed high selectivity and potency against DYRK1A, CLK1, and CLK4. nih.gov The exploration of the imidazo[1,2-b]pyridazine scaffold has been a fruitful area of research for identifying novel kinase inhibitors. nih.govcardiff.ac.uk
The antiproliferative activity of these compounds is not limited to mammalian cells; they have also been investigated for their effects against parasitic protozoa. Notably, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibitory activity against Plasmodium falciparum CLK1 (PfCLK1), a kinase from the malaria parasite. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected imidazo[1,2-b]pyridazine derivatives against various cancer cell lines and kinases.
| Compound/Derivative | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| A17 | A549 (Non-small cell lung cancer) | 0.09 | nih.gov |
| A17 | H460 (Non-small cell lung cancer) | 0.02 | nih.gov |
| A17 | mTOR | 0.067 | nih.gov |
| A18 | A549 (Non-small cell lung cancer) | 0.11 | nih.gov |
| A18 | H460 (Non-small cell lung cancer) | 0.03 | nih.gov |
| A18 | mTOR | 0.062 | nih.gov |
| 20a | CLK1 | 0.082 | nih.gov |
| 20a | CLK4 | 0.044 | nih.gov |
| 20a | DYRK1A | 0.050 | nih.gov |
| 20a | PfCLK1 | 0.032 | nih.gov |
These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold in the development of novel antiproliferative agents. The mechanism of action for many of these derivatives appears to be centered on the inhibition of key kinases involved in cell cycle regulation and proliferation.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding of a small molecule ligand, such as an imidazo[1,2-b]pyridazine (B131497) derivative, to the active site of a protein target. The goal is to identify plausible binding geometries and estimate the strength of the interaction, often expressed as a docking score.
Research on imidazo[1,2-b]pyridazine derivatives has extensively utilized molecular docking to explore their potential as inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. researchgate.net For instance, derivatives have been developed as inhibitors of I-kappa B kinase beta (IKKβ), and molecular models of their interactions have been constructed to guide optimization. nih.gov Similarly, docking studies were integral in the design of new imidazo[1,2-b]pyridazine-based inhibitors targeting Haspin kinase, a protein essential for cell division. nih.gov These models, often used in conjunction with crystal structures, allow for the rapid optimization of lead compounds. nih.govnih.gov
The general workflow for such studies involves preparing the 3D structure of the target protein, often obtained from a protein database, by removing non-essential components like water molecules and adding hydrogen atoms. nih.gov The ligand is then computationally placed into the binding site, and various conformations are sampled to find the most energetically favorable pose. nih.gov This approach has been successfully applied to identify potent inhibitors for targets such as Tyrosine kinase 2 (Tyk2) and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov
| Target Protein | Role of Docking | Key Findings |
| Haspin Kinase | Guide the design of new inhibitors and support ligand optimization. nih.gov | Confirmed an ATP-competitive binding mode and helped rapidly optimize inhibitor potency. nih.gov |
| IKKβ | Construct an interaction model to understand the structure-activity relationship. nih.gov | Aided in the optimization of substituents at the 3- and 6-positions of the scaffold. nih.gov |
| Tyk2 JH2 Domain | Understand binding interactions to improve metabolic stability and permeability. nih.gov | Revealed key hydrogen bond networks and guided modifications to enhance oral activity. nih.gov |
| DNA Gyrase | Predict binding affinity and interaction patterns for potential antibacterial agents. nih.gov | Identified key hydrogen-donor and π-hydrogen bonds responsible for high binding affinity. nih.gov |
Binding Mode Predictions and Validation
While molecular docking predicts how a ligand might bind, it is crucial to validate these predictions. The most definitive method for validation is the determination of a co-crystal structure of the ligand-protein complex using X-ray crystallography. This provides a high-resolution view of the actual binding mode.
For the imidazo[1,2-b]pyridazine series, co-crystal structures have been instrumental in confirming and refining computational models. In the development of Tyk2 JH2 inhibitors, a co-crystal structure of compound 6c bound to the Tyk2 pseudokinase domain confirmed the binding mode predicted by docking. nih.gov It revealed two primary hydrogen bond networks: one at the hinge region and another near the gatekeeper residue, involving a bridging water molecule. nih.gov
Key Hydrogen Bond Interactions for Imidazo[1,2-b]pyridazine Derivative 6c with Tyk2 JH2: nih.gov
Hinge Region:
The C8 methylamino NH forms a hydrogen bond with the carbonyl of Val690.
The N1 of the imidazo[1,2-b]pyridazine core bonds with the NH of Val690.
Gatekeeper Region:
The C3 amide carbonyl interacts with the NH of Lys642.
The C3 amide carbonyl also forms a hydrogen bond with the carbonyl of Glu688 via a bridging water molecule.
Similarly, in the study of Haspin kinase inhibitors, an early derivative was co-crystallized with the target protein. nih.gov The structure confirmed that the inhibitor binds in the ATP pocket and interacts with the hinge region of the kinase, validating the ATP-competitive mechanism that had been observed in biochemical assays. nih.gov This structural data then provided a highly accurate model for further docking experiments and ligand optimization. nih.gov
| Ligand | Target | Validation Method | Key Binding Interactions |
| Compound 6c | Tyk2 JH2 | Co-crystal structure | Hydrogen bonds with hinge residues (Val690) and gatekeeper region residues (Lys642, Glu688). nih.gov |
| Early Imidazopyridazine Derivative | Haspin Kinase | Co-crystal structure | Interaction with the hinge of the kinase, confirming ATP-competitive binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.
For scaffolds related to imidazo[1,2-b]pyridazine, QSAR studies have been employed to understand the requirements for biological activity. For instance, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) was applied to a set of novel pyridazine (B1198779) derivatives. researchgate.net CoMFA models analyze the steric and electrostatic fields around a series of aligned molecules to correlate these properties with activity. The resulting model demonstrated good predictive power for the tested compounds. researchgate.net
The development of imidazo[1,2-b]pyridazine derivatives as inhibitors for various kinases inherently involves exploring structure-activity relationships (SAR). nih.gov These SAR studies reveal how modifications at different positions of the heterocyclic core, such as the 3- and 6-positions, impact inhibitory activity. nih.gov While not always formalized into a QSAR equation, these findings are crucial for lead optimization. For example, in Tyk2 inhibitors, it was found that substituting the N-methyl on a pyridone ring with a cyclopropyl (B3062369) group improved both metabolic stability and cellular activity. nih.gov This type of data is the foundation for building robust QSAR models.
| QSAR/SAR Application | Scaffold/Target | Descriptors/Modifications Studied | Outcome |
| 3D-QSAR (CoMFA) | Pyridazine Derivatives / 5-HT1A Receptor | Steric and electrostatic fields. researchgate.net | Creation of a predictive model for biological activity. researchgate.net |
| SAR Study | Imidazo[1,2-b]pyridazine / IKKβ | Optimization of the 3- and 6-positions. nih.gov | Increased cell-free IKKβ inhibitory activity and cellular TNFα inhibition. nih.gov |
| SAR Study | Imidazo[1,2-b]pyridazine / Tyk2 | Substitution on the pyridone ring (e.g., N-cyclopropyl). nih.gov | Improved metabolic stability and Tyk2 JH2 binding affinity. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the preferred three-dimensional shapes (conformations) of a molecule, which are crucial for its ability to bind to a biological target. Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions.
The conformation of imidazo[1,2-b]pyridazine derivatives can significantly influence their properties. In a series of Tyk2 inhibitors, a 2-pyridyl substituent was found to greatly enhance cell permeability. nih.gov It was speculated that this was due to the formation of intramolecular hydrogen bonds, which would shield polar groups and make the molecule more permeable. This hypothesis was confirmed by single-crystal X-ray analysis of compound 6e , which revealed a specific low-energy conformation stabilized by these internal interactions. nih.gov Conformational analyses of other pyridazine derivatives have been carried out using semi-empirical methods like AM1 to calculate energy barriers of rotation around amide bonds and to identify stable ring conformations. researchgate.net
MD simulations are increasingly used to study the behavior of ligand-target complexes in a simulated physiological environment. nih.gov These simulations can reveal how a ligand and protein adjust to each other upon binding and can assess the stability of key interactions, such as hydrogen bonds, over time. For systems like polyplexes used in siRNA delivery, coarse-grained MD simulations can model the assembly of nanoparticles and provide explanations for experimentally observed properties. nih.gov Although specific MD studies on 6-hydrazinoimidazo[1,2-b]pyridazine were not found, this methodology is a standard tool for validating docking poses and understanding the dynamic stability of related inhibitor-kinase complexes.
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies, particularly those using quantum mechanics methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. This information is valuable for understanding a molecule's stability, reactivity, and potential for intermolecular interactions.
DFT has been used to study the electronic properties of the core structures found in imidazo[1,2-b]pyridazine, such as pyridine (B92270) and pyridazine. researchgate.net These studies calculate properties like ionization potential, electron affinity, and the HOMO-LUMO energy gap, which relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Introducing nitrogen atoms into an aromatic ring, as in pyridazine, alters these electronic properties compared to benzene. researchgate.net Such calculations can help explain the reactivity of the imidazo[1,2-b]pyridazine core towards electrophilic substitution or its role in coordinating with metal catalysts in cross-coupling reactions. researchgate.netresearchgate.net
The chemical reactivity of the imidazo[1,2-b]pyridazine scaffold has been demonstrated through various synthetic transformations. For example, the Suzuki cross-coupling reaction has been efficiently used to introduce aryl groups at the 6-position of 6-halogenoimidazo[1,2-a]pyridines, a closely related scaffold. researchgate.net The success of such reactions is influenced by the electronic nature of the heterocyclic core. researchgate.net Theoretical studies can provide a rationale for the observed reactivity and guide the selection of reaction conditions.
| Theoretical Method | Molecule Studied | Properties Calculated | Significance |
| DFT (B3LYP) | Pyridazine | Total energies, HOMO-LUMO gap, ionization potential, electron affinity. researchgate.net | Provides insight into electronic properties and reactivity compared to other heteroaromatic rings. researchgate.net |
| EOM-CCSD | Pyridazine | Molecular structure in the electronically excited state. researchgate.net | Helps explain spectroscopic observations and provides data on excited state geometry. researchgate.net |
| Experimental/Synthetic | 6-Chloroimidazo[1,2-b]pyridazine (B1266833) | Reactivity in Suzuki cross-coupling reactions. researchgate.net | Demonstrates the utility of the scaffold for chemical modification and functionalization. researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 6-hydrazinoimidazo[1,2-b]pyridazine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a complete structural assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed. researchgate.net
1H NMR Applications
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in this compound. The chemical shifts (δ) of the protons provide information about their electronic environment. For instance, protons attached to the imidazo[1,2-b]pyridazine (B131497) core will have distinct chemical shifts compared to those of the hydrazino group.
In the ¹H NMR spectrum of the parent imidazo[1,2-b]pyridazine, distinct signals are observed for the protons on the fused ring system. chemicalbook.com For this compound, additional signals corresponding to the protons of the hydrazino group (-NHNH₂) would be expected. The integration of these signals reveals the relative number of protons in each environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to splitting of signals (e.g., doublets, triplets), providing valuable information about the connectivity of the proton network.
Illustrative ¹H NMR Data for a Substituted Imidazo[1,2-b]pyridazine Derivative:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.15 | s | - |
| H-3 | 7.80 | d | 9.2 |
| H-7 | 7.50 | d | 4.5 |
| H-8 | 7.00 | dd | 9.2, 4.5 |
Note: This is a representative table for a generic substituted imidazo[1,2-b]pyridazine and not specific to the 6-hydrazino derivative. Actual chemical shifts and coupling constants for this compound would need to be determined experimentally.
13C NMR Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its bonding environment.
For the imidazo[1,2-b]pyridazine core, the carbon atoms involved in the aromatic rings will resonate at lower field (higher ppm values) compared to any potential aliphatic carbons. The carbon atom attached to the electron-withdrawing hydrazino group is expected to be deshielded and thus appear at a lower field than other carbons in the pyridazine (B1198779) ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.
Representative ¹³C NMR Data for the Imidazo[1,2-b]pyridazine Ring System:
| Carbon | Chemical Shift (ppm) |
| C-2 | 143.10 |
| C-3 | 116.76 |
| C-5 | 133.83 |
| C-6 | 125.75 |
| C-7 | 116.72 |
| C-8a | 139.05 |
Note: This data is for the parent imidazo[1,2-b]pyridazine. The presence of the hydrazino group at the C-6 position would influence the chemical shift of C-6 and adjacent carbons. chemicalbook.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure of this compound by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. sdsu.edu Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity throughout the molecule. This is particularly useful for assigning protons in the pyridazine and imidazole (B134444) rings.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique is invaluable for establishing the connectivity between different parts of the molecule, such as connecting the hydrazino group to the pyridazine ring and confirming the fusion of the imidazole and pyridazine rings. sdsu.edu
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C₆H₇N₅), the expected monoisotopic mass is approximately 149.07 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Fragmentation of the molecular ion within the mass spectrometer produces a series of smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of fused nitrogen-containing ring systems, such as pyridazino-indoles, often involves cross-ring cleavages, particularly on the pyridazine ring. nih.gov For this compound, characteristic fragmentation pathways could include the loss of the hydrazino group (NHNH₂) or cleavage of the fused ring system. nih.govyoutube.comyoutube.com Analysis of these fragmentation patterns can help to confirm the proposed structure and identify the positions of substituents. nih.govmiamioh.edu
Hypothetical Fragmentation Data for this compound:
| m/z Value | Possible Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 118 | [M - NHNH₂]⁺ |
| 91 | Fragment from pyridazine ring cleavage |
| 65 | Fragment from imidazole ring cleavage |
Note: This table is hypothetical and illustrates potential fragmentation patterns. Actual fragmentation would be determined by experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. core.ac.uk These include:
N-H Stretching: The hydrazino group (-NHNH₂) will show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the primary amine functionality.
C=N and C=C Stretching: The aromatic imidazo[1,2-b]pyridazine ring system will have a series of C=N and C=C stretching vibrations in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
N-N Stretching: The N-N single bond in the hydrazino group will have a stretching vibration, though it is often weak and can be difficult to identify.
By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. core.ac.uk
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H Stretch (Hydrazino) |
| >3000 | Aromatic C-H Stretch |
| 1400-1650 | C=N and C=C Stretch (Ring) |
| ~1100 | N-N Stretch |
Note: This table provides expected ranges for the key functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of all atoms in the molecule.
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry. For example, the bond lengths within the central six-membered ring can provide insights into the degree of aromaticity. researchgate.net
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding interactions involving the hydrazino group and π-π stacking interactions between the aromatic rings.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for rational drug design, where the precise shape of a molecule is critical for its biological activity. nih.gov
Fluorescence Spectroscopy for Photophysical Properties
There is no published data regarding the fluorescence spectroscopy of this compound. Consequently, its fundamental photophysical properties, such as its emission spectrum, quantum yield, and fluorescence lifetime, remain uncharacterized. Studies on related imidazo[1,2-b]pyridazine compounds have explored their potential as fluorescent probes, but this information cannot be directly extrapolated to the 6-hydrazino derivative.
Exploration of 6 Hydrazinoimidazo 1,2 B Pyridazine in Chemical Biology and Material Science
Role as Synthetic Intermediates for Complex Organic Molecules
6-Hydrazinoimidazo[1,2-b]pyridazine serves as a crucial building block in the synthesis of more complex organic molecules, largely owing to the reactive nature of the hydrazino group. This functional group provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
The imidazo[1,2-b]pyridazine (B131497) core itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds. researchgate.netnih.govresearchgate.net The introduction of a hydrazino group at the 6-position further enhances its synthetic utility, allowing for the creation of libraries of derivatives for biological screening. For instance, the hydrazine (B178648) moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be subjected to further cyclization or cross-coupling reactions.
A significant body of research has focused on the synthesis and functionalization of the imidazo[1,2-b]pyridazine ring system through various methods, including metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. researchgate.net These methods, often applied to halogenated precursors, highlight the importance of accessible and versatile starting materials. While direct use of this compound in these specific named reactions is less commonly detailed, its precursor, often a 6-chloro or 6-bromo derivative, is a key intermediate. The subsequent displacement of the halogen with hydrazine or a protected hydrazine equivalent is a common strategy to introduce the reactive hydrazino functionality.
The synthesis of various substituted imidazo[1,2-b]pyridazines often starts from 3-amino-6-halopyridazines. nih.govmdpi.com For example, 6-chloropyridazin-3-amine can be reacted with chloroacetaldehyde (B151913) to form 6-chloroimidazo[1,2-b]pyridazine (B1266833). This halogenated intermediate can then be converted to the corresponding 6-hydrazino derivative. This step-wise approach allows for the late-stage introduction of the hydrazino group, which can be advantageous when dealing with sensitive functionalities elsewhere in the molecule.
The resulting this compound can then be used to synthesize a variety of heterocyclic systems. For example, the hydrazine group can be acylated and then cyclized to form triazolo- or pyrazolo-fused systems. These more complex heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net
Table 1: Synthesis of Substituted Imidazo[1,2-b]pyridazines
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3,6-Dichloropyridazine | aq. NH4OH | 6-Chloropyridazin-3-amine | |
| 6-Chloropyridazin-3-amine | Chloroacetaldehyde | 6-Chloroimidazo[1,2-b]pyridazine | |
| 6-Chloroimidazo[1,2-b]pyridazine | Hydrazine hydrate (B1144303) | This compound | - |
| 1,2-Diacylcyclopentadienes | Hydrazine hydrate | 5,6-Fused ring pyridazines | liberty.edu |
Development of Chemical Probes and Tools for Biological Research
The imidazo[1,2-b]pyridazine scaffold has been identified as a valuable core for the development of chemical probes and tools for biological research. nih.gov These tools are instrumental in studying biological processes, identifying new drug targets, and visualizing specific biomolecules in living systems.
One notable application of imidazo[1,2-b]pyridazine derivatives is in the development of ligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov Researchers have synthesized a series of these derivatives and evaluated their binding affinity to amyloid plaques. nih.gov Although this compound itself was not the final probe, its structural analogues with different substituents at the 6-position were investigated. nih.gov The ability to easily modify the 6-position, for which the hydrazino group serves as a reactive handle, is crucial for optimizing the binding affinity and pharmacokinetic properties of these probes. For instance, the hydrazino group could be used to attach fluorescent dyes or radioactive isotopes for imaging applications like Positron Emission Tomography (PET). nih.govnih.gov
The development of such probes often involves a systematic structure-activity relationship (SAR) study, where different functional groups are introduced at various positions of the scaffold to enhance binding affinity and selectivity. The versatility of the 6-hydrazino group makes it an attractive starting point for creating a library of compounds for such SAR studies.
Table 2: Research Findings on Imidazo[1,2-b]pyridazine Derivatives as Biological Probes
| Derivative Type | Target | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| 2-Aryl-6-substituted-imidazo[1,2-b]pyridazines | β-Amyloid plaques | Binding affinities ranged from 11.0 to >1000 nM. | PET radiotracers for imaging Aβ plaques. | nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | Various kinases | Inhibition of kinases like TAK1 at nanomolar concentrations. | Therapeutic agents for diseases like multiple myeloma. | researchgate.net |
Applications in Material Chemistry (e.g., Organic Light-Emitting Devices, Photochromic Hybrid Materials)
The unique electronic and photophysical properties of the imidazo[1,2-b]pyridazine core have led to its exploration in the field of material chemistry, particularly in the development of advanced materials for electronic and optical applications.
Organic Light-Emitting Devices (OLEDs):
Recently, the imidazo[1,2-b]pyridazine (IP) unit has been reported as a novel electron-transporting moiety for developing host materials in phosphorescent OLEDs (PhOLEDs). nih.gov Bipolar host materials, which possess both electron-transporting and hole-transporting capabilities, are crucial for achieving high-efficiency OLEDs. By combining the electron-deficient imidazo[1,2-b]pyridazine unit with electron-rich units like carbazole (B46965), researchers have synthesized host materials that exhibit excellent performance.
Specifically, host materials where the carbazole unit is attached at the 6-position of the imidazo[1,2-b]pyridazine core have demonstrated very high external quantum efficiencies (ηext) in red and deep-red PhOLEDs. nih.gov For instance, a device using an Ir(pq)2acac emitter doped into an IP6Cz host (where Cz stands for carbazole) achieved a maximum external quantum efficiency of 26.9%. nih.gov This highlights the potential of the imidazo[1,2-b]pyridazine scaffold in creating efficient materials for lighting and display technologies. While this research focused on a carbazole substituent, the 6-hydrazino position offers a potential site for linking other functional units to tune the material's properties.
Photochromic Hybrid Materials:
The broader pyridazine (B1198779) class of compounds, to which imidazo[1,2-b]pyridazine belongs, has also been investigated for its photochromic properties. Photochromic materials can change their color upon exposure to light and revert to their original state in the absence of light or upon exposure to a different wavelength of light. This property is of interest for applications such as optical data storage, smart windows, and molecular switches.
Research on dihydroindolizines, which can exhibit photochromism, has explored the use of related pyrrolo[1,2-b]pyridazine (B13699388) structures. researchgate.net The study investigated the influence of substituents and solvent polarity on the rate of the thermal back reaction, a key parameter for photochromic performance. researchgate.net While direct application of this compound in this context is not explicitly detailed, the fundamental photochromic behavior of the parent ring system suggests that derivatives with specific functional groups, potentially introduced via the hydrazino handle, could be designed to create novel photochromic materials with tailored properties.
Table 3: Performance of Imidazo[1,2-b]pyridazine-Based OLEDs
| Host Material | Emitter | Maximum External Quantum Efficiency (ηext,max) | Emission Color | Reference |
|---|---|---|---|---|
| IP6Cz | Ir(pq)2acac | 26.9% | Red | nih.gov |
| IP68Cz | Ir(pq)2acac | 25.2% | Red | nih.gov |
| IP6Cz | Ir(piq)2acac | 20.5% | Deep-Red | nih.gov |
| IP68Cz | Ir(piq)2acac | 19.9% | Deep-Red | nih.gov |
Future Research Directions and Translational Potential
Development of Novel Synthetic Methodologies for Diversification
Future research will likely focus on expanding the chemical space around the 6-Hydrazinoimidazo[1,2-b]pyridazine core. The hydrazino group is a versatile functional handle for a variety of chemical transformations.
Published research has demonstrated the utility of this compound in the synthesis of more complex heterocyclic systems. For instance, it has been used in reactions with ethyl pyruvate (B1213749) in refluxing ethanol (B145695) with acetic acid, followed by polyphosphoric acid (PPA)-mediated cyclization to yield prydazino-triazines. acs.org Another documented application involves the reaction of this compound with methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate to form derivatives of pyridazine (B1198779) and N-aminopyrrole. clockss.org
Future synthetic efforts could explore:
Expansion of Reaction Partners: Investigating a wider array of electrophilic partners to react with the hydrazino group, leading to diverse libraries of derivatives such as pyrazoles, triazoles, and other fused heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions: While reviews have covered the functionalization of the imidazo[1,2-b]pyridazine (B131497) core using methods like Suzuki, Sonogashira, and Heck couplings, these could be applied to derivatives of this compound to introduce further diversity. researchgate.net
One-Pot and Multicomponent Reactions: Developing more efficient, atom-economical, and environmentally friendly synthetic protocols, such as one-pot or multicomponent reactions, starting from this compound.
Discovery of New Biological Targets and Pathways
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. dergipark.org.tr While specific targets for this compound have not been extensively reported, its derivatives are being explored for a range of therapeutic applications.
Recent research on imidazo[1,2-b]pyridazine derivatives has identified them as potent inhibitors of several key enzymes implicated in disease:
Tropomyosin Receptor Kinases (TRKs): Novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors, capable of overcoming resistance mutations seen in some cancers. nih.gov One such derivative, compound 15m , showed nanomolar inhibitory activity against wild-type and mutant TRKs. nih.gov
Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as ALK inhibitors to combat resistance in non-small cell lung cancer. nih.gov
Cyclin-Dependent Kinases (CDK12/13): Imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 are being investigated as potential treatments for triple-negative breast cancer. nih.gov
Future research should involve screening this compound and its derivatives against a broad panel of biological targets to uncover novel activities. This could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory pathways.
Rational Design of Highly Selective and Potent Agents
The development of highly selective and potent therapeutic agents is a primary goal in drug discovery. For the imidazo[1,2-b]pyridazine scaffold, structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds.
For example, in the development of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, it was found that a 2-(4'-dimethylaminophenyl) group was important for high binding affinity. nih.gov Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a K_i_ of 11.0 nM. nih.gov
Future rational design strategies for derivatives of this compound will likely involve:
Bioisosteric Replacement: Replacing the hydrazino group or other substituents with bioisosteres to improve potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design derivatives that form specific and strong interactions with the active site.
Fragment-Based Drug Discovery: Using fragments of the imidazo[1,2-b]pyridazine scaffold to identify initial binding interactions that can be grown into more potent molecules.
Advanced Computational Approaches in Drug Discovery
Computational chemistry is an indispensable tool in modern drug discovery. These methods can accelerate the identification and optimization of lead compounds. For a scaffold like imidazo[1,2-b]pyridazine, a variety of in silico techniques can be applied.
Future computational research on this compound and its derivatives could include:
Virtual Screening: Screening large virtual libraries of derivatives against the three-dimensional structures of known biological targets.
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of derivatives to their targets and understanding the dynamic nature of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity to guide the design of more potent compounds.
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the discovery process.
Exploration of Diverse Applications beyond Medicinal Chemistry
While the primary focus for imidazo[1,2-b]pyridazines has been in medicinal chemistry, their unique photophysical and chemical properties suggest potential applications in other fields.
Potential future applications for this compound and its derivatives that warrant investigation include:
Materials Science: The fused heterocyclic system could be a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: Derivatives could be developed as fluorescent probes or chemical tools to study biological processes. For instance, the synthesis of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques points to their potential as imaging agents. nih.gov
Agrochemicals: The biological activity of pyridazine-containing compounds is not limited to medicine, with some derivatives showing potential as herbicides or fungicides.
Q & A
Q. How should researchers address solubility issues in imidazo[1,2-b]pyridazine reactions?
- Solvent optimization :
- Polar aprotic solvents : Use DMA or DMF for Pd-catalyzed reactions to enhance substrate solubility .
- Workup adjustments : Neutralize acidic reaction mixtures with NaHCO₃ before extraction to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
